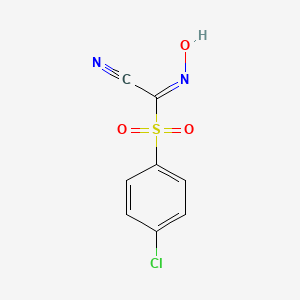![molecular formula C15H7F2N3O2 B2387613 N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide CAS No. 866049-45-8](/img/structure/B2387613.png)
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide is a complex organic compound with the molecular formula C15H7F2N3O2 and a molecular weight of 299.237. This compound is part of the furo[3,2-b]pyridine derivatives, which are known for their versatile pharmacological properties, including significant anticancer activity .
Mechanism of Action
Target of Action
It has been found to be a potent inhibitor ofcollagen prolyl-4-hydroxylase , an enzyme that plays a crucial role in collagen biosynthesis.
Result of Action
The result of the action of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide is a significant reduction in the activity of collagen prolyl-4-hydroxylase . This could potentially lead to a decrease in the production of mature collagen, affecting processes such as tissue repair and wound healing.
Biochemical Analysis
Biochemical Properties
Proteins, as enzymes, act as biocatalysts working as highly efficient machines at the molecular level by accelerating the conversion of substrates into products . The interactions of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide with enzymes, proteins, and other biomolecules would depend on the specific biochemical context.
Molecular Mechanism
It could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which is achieved through a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of sodium hydride as a base and dimethylformamide as a solvent. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amide derivatives.
Scientific Research Applications
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its anticancer properties.
Medicine: Due to its pharmacological properties, it is being explored as a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide is unique among furo[3,2-b]pyridine derivatives due to its specific substitution pattern and pharmacological properties. Similar compounds include:
Nicotinonitrile derivatives: These compounds share a similar pyridine core but differ in their substitution patterns and biological activities.
Pyridine-2(H)-one derivatives: These compounds also have a pyridine core but exhibit different pharmacological properties due to variations in their functional groups.
Properties
IUPAC Name |
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F2N3O2/c16-9-3-1-4-10(17)12(9)14(21)20-15-8(7-18)13-11(22-15)5-2-6-19-13/h1-6H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWRQNJRCCECPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(C3=C(O2)C=CC=N3)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2387530.png)


![4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2387533.png)





![2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2387545.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)


